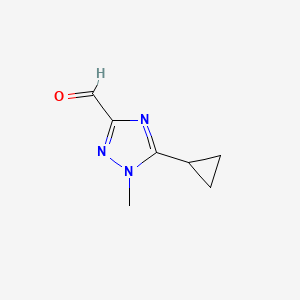

4-iodo-1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine” is a derivative of pyrazole . It has a molecular weight of 251.07 . It is a powder and is stored at room temperature .

Molecular Structure Analysis

The molecular formula of “4-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine” is C6H10IN3 . It has a mono-isotopic mass of 235.981033 Da .Physical And Chemical Properties Analysis

The compound “4-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine” has a density of 1.8±0.1 g/cm3, a boiling point of 240.3±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 45.8±3.0 kJ/mol and a flash point of 99.1±19.8 °C .Scientific Research Applications

Synthesis and Characterization

Several studies have been conducted on the synthesis and characterization of pyrazole derivatives, focusing on their potential applications in various fields. For example, the synthesis of novel heterocycles from 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a precursor has been explored for their potential use in creating new chemical entities with desired biological activities (Baashen et al., 2017). Additionally, the synthesis of linearly bonded bis(pyrazole-4-carbaldehydes) and their derivatives has been investigated, indicating the versatility of pyrazole-based compounds in chemical synthesis (Papernaya et al., 2013).

Biological Activities

Research into the biological activities of pyrazole derivatives has shown promising results in various areas. For instance, chitosan Schiff bases derived from heteroaryl pyrazole compounds have been evaluated for their antimicrobial activity against a range of bacteria and fungi, showcasing the potential of these compounds in developing new antimicrobial agents (Hamed et al., 2020). Furthermore, the antimicrobial and anti-inflammatory properties of 3-(2'-thienyl)pyrazole-based heterocycles have been investigated, highlighting the therapeutic potential of pyrazole derivatives (Abdel-Wahab et al., 2012).

Catalytic Synthesis and Environmental Considerations

The catalytic synthesis of novel chalcone derivatives, using pyrazole-4-carbaldehyde compounds as precursors, has been explored for their antioxidant properties. This research emphasizes the role of pyrazole derivatives in synthesizing compounds with potential health benefits and highlights the importance of environmentally friendly synthesis methods (Prabakaran et al., 2021).

Structural Analysis and Applications

The crystal structures of N-substituted pyrazolines, derived from pyrazole carbaldehydes, have been characterized to understand better the molecular configurations that contribute to their biological activities. This structural analysis is crucial for designing compounds with specific biological functions (Loh et al., 2013).

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-iodo-1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde involves the reaction of 4-iodo-1H-pyrazole-3-carbaldehyde with propan-2-ylamine.", "Starting Materials": [ "4-iodo-1H-pyrazole-3-carbaldehyde", "propan-2-ylamine" ], "Reaction": [ "To a solution of 4-iodo-1H-pyrazole-3-carbaldehyde (1.0 g, 4.2 mmol) in dry THF (20 mL) under nitrogen, propan-2-ylamine (0.5 mL, 4.8 mmol) was added dropwise at 0°C.", "The reaction mixture was stirred at room temperature for 2 h.", "The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:4) to afford the desired product as a yellow solid (0.8 g, 70% yield).", "The product was characterized by NMR spectroscopy and mass spectrometry." ] } | |

CAS RN |

2054953-54-5 |

Molecular Formula |

C7H9IN2O |

Molecular Weight |

264.1 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.